molecular formula C7H6F3NO B1273194 6-Methyl-4-(trifluoromethyl)pyridin-2(1H)-one CAS No. 22123-19-9

6-Methyl-4-(trifluoromethyl)pyridin-2(1H)-one

Cat. No. B1273194
CAS RN: 22123-19-9
M. Wt: 177.12 g/mol
InChI Key: CDRMKCNOGIBXOG-UHFFFAOYSA-N
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Description

6-Methyl-4-(trifluoromethyl)pyridin-2(1H)-one is a chemical compound that belongs to the class of pyridinones, which are heterocyclic aromatic organic compounds. The presence of a trifluoromethyl group in the molecule suggests that it may have unique electronic properties due to the strong electron-withdrawing effect of the fluorine atoms.

Synthesis Analysis

The synthesis of pyridinone derivatives can be achieved through various methods. For instance, the synthesis of 4,6-diarylated pyridin-2(1H)-one derivatives from chalcones has been reported to proceed via a domino reaction involving Michael addition, amination, intramolecular amidation, and dehydronitrosation under metal and base-free conditions . Although the specific synthesis of 6-Methyl-4-(trifluoromethyl)pyridin-2(1H)-one is not detailed in the provided papers, the methodologies described could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of related compounds, such as 2-Methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonitrile, has been characterized by X-ray diffraction, revealing a planar imidazo[1,2-a]pyridine group and a disordered trifluoromethyl group . This suggests that the molecular structure of 6-Methyl-4-(trifluoromethyl)pyridin-2(1H)-one would also exhibit planarity and potential disorder in the trifluoromethyl group due to the similar substitution pattern.

Chemical Reactions Analysis

Pyridinone derivatives can undergo various chemical reactions. For example, 4-trifluoromethyl-1,3-oxazin-6-ones have been used in [4+2] cycloadditions to access functionalized 2-trifluoromethyl pyridines . This indicates that 6-Methyl-4-(trifluoromethyl)pyridin-2(1H)-one could also participate in cycloaddition reactions, potentially leading to a variety of functionalized pyridine derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridinones are influenced by their molecular structure. The presence of a trifluoromethyl group can significantly affect the compound's reactivity, boiling point, and solubility. For instance, the investigation of 2-chloro-6-(trifluoromethyl)pyridine revealed insights into its structural and spectroscopic properties, including vibrational frequencies and NMR chemical shifts . These properties are crucial for understanding the behavior of the compound in different environments and could be similar for 6-Methyl-4-(trifluoromethyl)pyridin-2(1H)-one.

Scientific Research Applications

Alkylation Enhancement

6-Methyl-4-(trifluoromethyl)pyridin-2(1H)-one demonstrates a significant impact on the alkylation of pyridin-2-ones. The trifluoromethyl group at the 4 or 6 position enhances the charge density on the 2-oxo group, leading to exclusive formation of O-alkylated products. This is altered if the electronic effect is mitigated by a 6-methyl substituent, resulting in a mix of N- and O-alkylated products, highlighting its role in directing alkylation pathways (Reddy, Narsaiah, & Venkataratnam, 1996).

Synthesis of Trifluoromethylated Analogues

This compound plays a role in synthesizing trifluoromethylated 4,5-dihydroorotic acid analogues. It reacts with trimethylsilyl cyanide to yield Michael-like 1,4-conjugate hydrocyanation adducts, enabling the creation of these analogues in both racemic and enantiopure forms. This synthesis process is vital for developing novel compounds with potential biochemical applications (Sukach et al., 2015).

Azirine Strategy for Aminopyrroles

6-Methyl-4-(trifluoromethyl)pyridin-2(1H)-one serves as a building block for trifluoromethyl-substituted aminopyrroles. This is achieved through a 2H-azirine ring expansion strategy, leading to various derivatizations and showcasing its versatility in synthesizing nitrogen-containing heterocycles (Khlebnikov, Funt, Tomashenko, & Novikov, 2018).

Crystal Structure Analysis

Studies on the crystal structure of derivatives of this compound, such as 2-methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonitrile, contribute to our understanding of molecular conformations and intermolecular interactions in these classes of compounds. This information is critical for material science and pharmaceutical applications, where molecular arrangement influences function and reactivity (Fun et al., 2011).

Organic Synthesis and Reactivity

The compound also finds applications in organic synthesis, such as in [4+2] cycloadditions of 4-trifluoromethyl-1,3-oxazin-6-ones, leading to the formation of functionalized 2-trifluoromethyl pyridines. This demonstrates its potential as a versatile reactant in synthesizing complex organic molecules (Evariste et al., 1993).

Spectroscopic Properties

Investigations into the spectroscopic properties of related compounds, such as 6-amino-3-methyl-1-phenyl-1H-pyrazolo-(3,4-b)pyridine-5-carboxylic acid, contribute to the understanding of electronic and structural features. These studies are crucial for applications in material science, where electronic properties determine the usefulness of a compound in various technologies (Bahgat, Jasem, & El‐Emary, 2009).

properties

IUPAC Name

6-methyl-4-(trifluoromethyl)-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3NO/c1-4-2-5(7(8,9)10)3-6(12)11-4/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDRMKCNOGIBXOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)N1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00382393
Record name 6-Methyl-4-(trifluoromethyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00382393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methyl-4-(trifluoromethyl)pyridin-2(1H)-one

CAS RN

22123-19-9
Record name 6-Methyl-4-(trifluoromethyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00382393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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